N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine oxalate
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Overview
Description
N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine oxalate is a chemical compound with a complex structure that includes an isoxazole ring, a phenyl group, and a methylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine oxalate typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.
Methylation: The methylamine moiety is introduced through a methylation reaction, typically using methyl iodide and a base such as sodium hydride.
Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the free base with oxalic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Reduced forms of the compound, often leading to the formation of amines.
Substitution: Substituted derivatives with various alkyl or aryl groups.
Scientific Research Applications
N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine oxalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine oxalate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to inflammation, microbial growth, or neurotransmission, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine hydrochloride
- N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate
- N-Methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine trifluoroacetate
Uniqueness
N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine oxalate is unique due to its specific combination of an isoxazole ring and a phenyl group, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-hydroxy-2-oxoacetate;methyl-[(3-phenyl-1,2-oxazol-5-yl)methyl]azanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.C2H2O4/c1-12-8-10-7-11(13-14-10)9-5-3-2-4-6-9;3-1(4)2(5)6/h2-7,12H,8H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLXGVYNLHWXIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH2+]CC1=CC(=NO1)C2=CC=CC=C2.C(=O)(C(=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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